molecular formula C14H11N5OS2 B2937581 2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide CAS No. 1171482-70-4

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide

Cat. No.: B2937581
CAS No.: 1171482-70-4
M. Wt: 329.4
InChI Key: KJYAFLXIJPBRKA-UHFFFAOYSA-N
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Description

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

2-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS2/c1-7-16-11-10(21-7)4-3-8-12(11)22-14(17-8)18-13(20)9-5-6-15-19(9)2/h3-6H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAFLXIJPBRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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